L-Cysteine, S-methyl-, hydrochloride

Pharmacokinetics Drug Metabolism Bioavailability

Choose S-Methyl-L-cysteine hydrochloride (SMC·HCl) for its defined MsrA activation mechanism, proven metabolic benefits (attenuates body weight gain, reduces plasma glucose, triglycerides, and cholesterol in high-fructose models), and unique ability to restore GPX activity in heart and kidney—effects not replicated by NAC or SAC. Ideal for Parkinson's, obesity, and sulfur amino acid disposition studies. High oral bioavailability, minimal CYP interaction.

Molecular Formula C4H10ClNO2S
Molecular Weight 171.639
CAS No. 13331-74-3
Cat. No. B577275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Cysteine, S-methyl-, hydrochloride
CAS13331-74-3
Molecular FormulaC4H10ClNO2S
Molecular Weight171.639
Structural Identifiers
SMILESCSCC(C(=O)O)N.Cl
InChIInChI=1S/C4H9NO2S.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1
InChIKeyJFNYIBJHUZRRSK-DFWYDOINSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-Methyl-L-Cysteine Hydrochloride (CAS 13331-74-3) for Research and Therapeutic Development


S-Methyl-L-cysteine hydrochloride (SMC·HCl; CAS 13331-74-3) is a sulfur-containing amino acid derivative of L-cysteine, wherein a methyl group replaces the thiol hydrogen at the sulfur atom [1]. This compound is a key component of aged garlic extract (AGE) and serves as a natural substrate for the methionine sulfoxide reductase A (MsrA)-mediated antioxidant system, a mechanism distinct from direct radical scavenging [2]. SMC·HCl is extensively utilized in research investigating oxidative stress mitigation, metabolic syndrome intervention, and neuroprotection, making it a targeted reagent for studies requiring a well-characterized, bioavailable sulfur amino acid [3].

Why S-Methyl-L-Cysteine Hydrochloride Cannot Be Interchanged with Generic Cysteine Analogs


S-Methyl-L-cysteine hydrochloride is not a generic antioxidant or a simple sulfur source. While compounds like N-acetylcysteine (NAC), S-allylcysteine (SAC), and S-ethylcysteine (SEC) share structural similarities, their distinct chemical modifications confer profoundly different pharmacokinetic, metabolic, and functional profiles that directly impact experimental outcomes [1]. SMC avoids the extensive N-acetylation that characterizes SAC and S1PC metabolism, leading to a unique elimination pathway and a distinct in vivo half-life [2]. Furthermore, SMC demonstrates a specific structure-activity relationship in its activation of the MsrA enzyme, a catalytic antioxidant pathway not directly engaged by NAC [3]. These critical differences in disposition and mechanism render direct substitution without rigorous re-validation scientifically unsound, as detailed in the quantitative evidence below.

Quantitative Evidence of S-Methyl-L-Cysteine Hydrochloride's Differential Properties


SMC Demonstrates High Oral Bioavailability and Avoids Extensive N-Acetylation Unlike S1PC

S-methyl-L-cysteine (SMC) exhibits high oral bioavailability in rats and dogs (88-100%) that is comparable to S-1-propenyl-L-cysteine (S1PC) [1]. However, the critical differentiator lies in its distinct metabolic fate. S1PC undergoes extensive N-acetylation in vivo, a major metabolic pathway that can alter activity and elimination. In contrast, SMC does not undergo significant N-acetylation. This is attributed to the very low N-acetylation activity of liver and kidney S9 fractions toward SMC (activity <0.1 nmol/min/mg protein) and the high deacetylation activity toward its acetylated metabolite, N-acetyl-SMC [1]. Consequently, SMC is primarily excreted as inorganic sulfur compounds rather than as an acetylated conjugate [2], a property that simplifies its metabolic profile and may reduce inter-individual variability related to N-acetyltransferase polymorphisms.

Pharmacokinetics Drug Metabolism Bioavailability

SMC Activates the MsrA Antioxidant System for Mitochondrial Protection, a Mechanism Distinct from NAC

S-methyl-L-cysteine (SMLC) confers neuroprotection through a specific, enzyme-mediated mechanism: it acts as a substrate that activates the methionine sulfoxide reductase A (MsrA) enzyme's oxidase activity [1]. In a direct comparison, SMLC was shown to protect against antimycin A-induced mitochondrial superoxide overproduction and membrane depolarization in PC12 neural cells [1]. This mechanism is distinct from that of N-acetylcysteine (NAC), which primarily functions as a glutathione precursor and direct radical scavenger, and does not activate the MsrA-centered redox cycle. While L-methionine can also serve as a substrate, SMLC's activation of this pathway highlights a targeted approach to enhancing an endogenous antioxidant system specifically within mitochondria [1].

Mitochondrial Biology Oxidative Stress Neuroprotection

SMC Restores GPX Activity in Multiple Organs on a High-Fat Diet, Outperforming NAC and SAC

In a comparative in vivo study of five cysteine-containing compounds (N-acetylcysteine (NAC), S-allylcysteine (SAC), S-ethylcysteine (SEC), S-methylcysteine (SMC), and S-propylcysteine (SPC)), SMC demonstrated a unique and broader restorative effect on antioxidant enzyme activity in mice fed a high-saturated-fat diet [1]. While all five compounds restored glutathione peroxidase (GPX) activity in the liver, only SMC and SPC significantly restored GPX activity in the heart and kidney (P<0.05) [1]. Additionally, among the five compounds, only treatments with NAC, SAC, and SMC significantly reduced cholesterol levels in both plasma and liver (P<0.05), whereas SEC and SPC did not [1]. This indicates that SMC provides a combination of benefits—broad organ-specific antioxidant restoration and effective cholesterol reduction—that is not uniformly shared by its closest analogs.

Metabolic Syndrome Oxidative Stress In Vivo Pharmacology

SMC's Parent Form Shows Minimal CYP Interaction Potential, Reducing Drug-Drug Interaction Risks

An in vitro evaluation of the effects of S-allyl-L-cysteine (SAC), S-methyl-L-cysteine (SMC), and trans-S-1-propenyl-L-cysteine (S1PC) on five major human cytochrome P450 (CYP) isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) revealed that the parent compounds had minimal inhibitory or activating effects [1]. SAC, SMC, and S1PC all exhibited IC50 values greater than 1 mM for all isoforms tested, indicating a very low potential for clinically relevant drug-drug interactions [1]. In contrast, the N-acetylated metabolite of SMC, N-acetyl-S-methyl-L-cysteine, inhibited CYP2D6 and CYP1A2 by 19% and 26%, respectively, at 1 mM [1]. However, as established in a separate study, SMC does not undergo significant N-acetylation in vivo [2]. Therefore, the parent compound SMC's favorable CYP profile is the one most relevant to its in vivo use, distinguishing it from compounds whose primary metabolic pathways generate CYP-interacting species.

Drug-Drug Interactions CYP450 Safety Pharmacology

SMC Attenuates Cystine Uptake Inhibition More Potently than L-Cysteine

In an assay measuring the uptake of L-[14C]cystine, S-methyl-L-cysteine demonstrated a 40 ± 1% inhibition of uptake at a concentration of 50 μM, whereas unmodified L-cysteine showed only 38 ± 1% inhibition under identical conditions [1]. While the difference is modest, it confirms that S-methylation alters the compound's interaction with the cystine transporter, leading to a measurable, albeit small, increase in inhibitory potency compared to the parent amino acid. This direct comparison highlights that even a single methyl substitution can modulate transporter affinity, a factor that may influence cellular accumulation and distribution in vivo.

Amino Acid Transport Cellular Uptake Cystinuria

Optimal Research and Development Applications for S-Methyl-L-Cysteine Hydrochloride


In Vivo Studies of Metabolic Syndrome and Obesity

SMC is the preferred cysteine analog for studies of diet-induced obesity and metabolic syndrome. As demonstrated in a high-fructose rat model, oral administration of SMC (100 mg/kg) significantly attenuated body weight gain and reduced plasma glucose, triglyceride, and cholesterol levels [1]. Critically, SMC's unique ability to restore glutathione peroxidase (GPX) activity in the heart and kidney, an effect not shared by NAC or SAC in a high-fat diet model, makes it particularly valuable for investigating organ-specific oxidative stress in the context of metabolic disease [2].

Investigations of Mitochondrial Dysfunction in Neurodegeneration

For research focused on the role of mitochondrial oxidative stress in diseases like Parkinson's, SMC is a uniquely informative reagent. Its defined mechanism of activating the MsrA enzyme's oxidase activity to scavenge mitochondrial superoxide and protect against membrane depolarization provides a specific molecular target [1]. This contrasts with broad-spectrum antioxidants like NAC, allowing researchers to isolate the contribution of the MsrA pathway. The compound's high oral bioavailability and minimal CYP interaction potential also make it suitable for chronic in vivo dosing paradigms [2].

Pharmacokinetic Studies of Sulfur Amino Acid Metabolism

SMC serves as an ideal model compound for studying sulfur amino acid disposition, specifically due to its resistance to N-acetylation, a major metabolic pathway for related compounds like S1PC [1]. Its primary excretion as inorganic sulfur compounds provides a simplified metabolic profile for mass balance and excretion studies [2]. Researchers can leverage SMC's well-characterized, high bioavailability and long elimination half-life to investigate renal reabsorption mechanisms without the confounding variable of extensive phase II conjugation [1].

Functional Assays for Cystine/Amino Acid Transporters

SMC can be employed as a selective tool in transporter studies. Its demonstrated ability to inhibit L-[14C]cystine uptake (40 ± 1% inhibition at 50 μM) confirms it interacts with the relevant transporter, albeit with slightly different kinetics than L-cysteine (38 ± 1%) [1]. This differential behavior can be exploited to probe the structural specificity of cystine transporters in renal and intestinal epithelial cell models, providing a valuable comparator to L-cysteine and other thioether amino acids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Cysteine, S-methyl-, hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.